![molecular formula C16H21F6N3S B6295213 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee) CAS No. 2415751-57-2](/img/structure/B6295213.png)

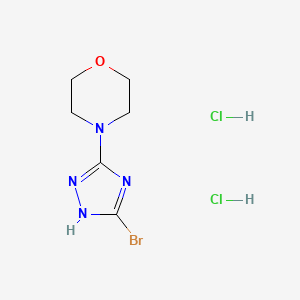

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea, 98%, (99% ee)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

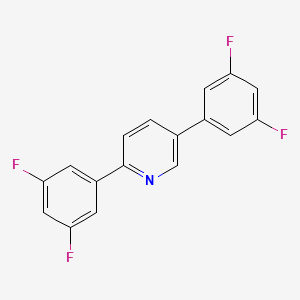

“N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea” is a derivative of (thio)urea and has been used extensively as an organocatalyst in organic chemistry . It was developed by Schreiner’s group and is often referred to as Schreiner’s thiourea . It plays a crucial role in the development of H-bond organocatalysts .

Chemical Reactions Analysis

This compound is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in transition states using explicit double hydrogen bonding . It’s used extensively in promoting organic transformations .Aplicaciones Científicas De Investigación

Chemosensors for Environmental and Biological Analysis

Thiourea derivatives are significant in developing chemosensors due to their nucleophilic characteristics, allowing for effective detection of environmental pollutants and various analytes. These compounds are used in sensitive, selective, fluorimetric, and colorimetric chemosensors for detecting anions and neutral analytes in biological, environmental, and agricultural samples. This indicates their potential in environmental monitoring and safety assessments (Al-Saidi & Khan, 2022).

Coordination Chemistry and Biological Applications

Research on thiourea derivatives in coordination chemistry has shown their capability to act as ligands, forming complexes with transition metals. These complexes have novel applications in medicinal chemistry, including antimicrobial and antitumor activities, highlighting the potential of thiourea derivatives in drug design and pharmaceutical research (Saeed, Flörke, & Erben, 2014).

Radioprotective Effects

Studies on novel thiourea compounds have demonstrated radioprotective effects on biological systems, such as reducing chromosome aberrations and increasing survival rates in irradiated plants. This research suggests the potential use of thiourea derivatives in protecting against radiation damage, which could be beneficial in nuclear medicine and radiobiology (Mehandjiev et al., 2002).

Gold Leaching Processes

Thiourea has been explored as an alternative to cyanide in gold leaching processes, demonstrating its potential in the extraction of gold from auriferous materials. While the stability and environmental impact of thiourea are concerns, its effectiveness in solubilizing gold species suggests possible applications in the mining industry and environmental remediation (Li & Miller, 2006).

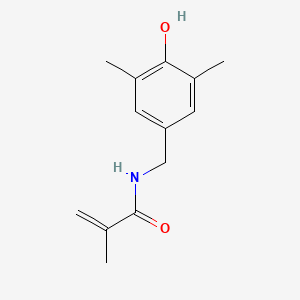

Anti-inflammatory Properties

Thiourea derivatives have been screened for their anti-inflammatory properties through molecular docking studies, indicating their potential as candidate drugs for treating inflammatory diseases. The structural features of thiourea derivatives contribute significantly to their binding potential, showing promise in drug development and therapeutic applications (Nikolic, Mijajlovic, & Nedeljković, 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWIPDTNXZGWVLK-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F6N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95%](/img/structure/B6295142.png)

![([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tetrakis(trifluoroacetate), 95%](/img/structure/B6295150.png)

![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6295156.png)

![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)

![1-[(1S,2S)-2-(Dimethylamino)-1,2-diphenylethyl]-3-[(R)-1-(naphthalen-1-yl)ethyl]thiourea, 95%, (99% ee)](/img/structure/B6295198.png)

![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(1S,2S)-1,2-diphenyl-2-(1-piperidinyl)ethyl]amino]-3-cyclobutene-1,2-dione, 98%, (99% ee)](/img/structure/B6295206.png)

![(2R,3R)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295215.png)

![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)](/img/structure/B6295233.png)